molecular formula C6H5ClFNO3S B2668051 2-Fluoro-4-methoxypyridine-3-sulfonyl chloride CAS No. 1804494-36-7

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride

Cat. No.: B2668051
CAS No.: 1804494-36-7
M. Wt: 225.62
InChI Key: ZBNHPHKNBNMDHU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride (CAS: 1804494-36-7) is a halogenated sulfonyl chloride derivative with the molecular formula C₆H₅ClFNO₃S and a molecular weight of 225.63 g/mol . It features a pyridine ring substituted with a fluorine atom at the 2-position, a methoxy group at the 4-position, and a sulfonyl chloride group at the 3-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters via nucleophilic substitution reactions.

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (141.8 Ų) and [M+Na]⁺ (154.1 Ų), which are critical for mass spectrometry-based characterization . No direct literature or patent data on its biological activity or industrial applications are available, underscoring its niche research utility .

Properties

IUPAC Name

2-fluoro-4-methoxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-4-2-3-9-6(8)5(4)13(7,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHPHKNBNMDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-fluoro-4-methoxypyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-4-methoxypyridine-3-sulfonyl chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. These reactions are often utilized in the modification of biomolecules or the synthesis of bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of sulfonyl chlorides is highly dependent on the electronic and steric effects of substituents on the aromatic ring. Below is a comparative analysis with analogous compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity Features
2-Fluoro-4-methoxypyridine-3-sulfonyl chloride 2-F, 4-OCH₃, 3-SO₂Cl 225.63 Electron-withdrawing F enhances electrophilicity of SO₂Cl; 4-OCH₃ provides moderate electron donation, potentially stabilizing intermediates .
4-Methoxypyridine-3-sulfonyl chloride 4-OCH₃, 3-SO₂Cl 207.62 Absence of F reduces electrophilicity, leading to slower nucleophilic substitution compared to fluorinated analogs.
2-Chloro-4-methoxypyridine-3-sulfonyl chloride 2-Cl, 4-OCH₃, 3-SO₂Cl 242.08 Cl (less electronegative than F) may result in lower SO₂Cl reactivity. Bulkier Cl could introduce steric hindrance.
Pyridine-3-sulfonyl chloride No substituents, 3-SO₂Cl 163.57 Unsubstituted pyridine lacks electronic modulation, making SO₂Cl highly reactive but less selective.

Key Findings :

  • The 2-fluoro group in this compound significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to non-fluorinated analogs, accelerating reactions with nucleophiles like amines or alcohols .
  • The 4-methoxy group provides electron donation via resonance, which may stabilize transition states during substitution reactions, balancing the electron-withdrawing effects of fluorine .
Collision Cross-Section (CCS) and Mass Spectrometry Profiles

CCS values, predictive of molecular conformation in gas-phase analyses, differentiate this compound from analogs:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 225.97354 141.8
[M+Na]⁺ 247.95548 154.1
[M-H]⁻ 223.95898 140.5

For comparison, 4-methoxypyridine-3-sulfonyl chloride (lacking fluorine) would theoretically exhibit smaller CCS values due to reduced polarity and molecular volume. Fluorine’s electronegativity increases dipole moments, leading to larger CCS values in adducts .

Biological Activity

2-Fluoro-4-methoxypyridine-3-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a fluorine atom and a methoxy group at specific positions, along with a sulfonyl chloride functional group. The structural formula can be represented as follows:

C7H6ClFNO2S\text{C}_7\text{H}_6\text{ClF}\text{N}\text{O}_2\text{S}

This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compoundTBDAntibacterial
Tetracycline0.5 - 2.0 μg/mLAntibacterial
Ciprofloxacin1.0 - 4.0 μg/mLAntibacterial

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antibacterial Efficacy : A study examined the antibacterial effects of various pyridine derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited potent antibacterial activity comparable to established antibiotics like tetracycline and ciprofloxacin .
  • Anticancer Activity : In another study focused on the anticancer potential of pyridine derivatives, this compound was evaluated against several human cancer cell lines. The findings suggested that the compound could inhibit cancer cell growth significantly, particularly in renal and breast cancer models .

Q & A

Q. Table 1: Hypothetical Reaction Optimization

ConditionYield (%)Purity (%)Reference
Chlorosulfonic acid, 0°C6595
SO₃/DMF, 25°C5085[Hypothetical]

Basic: How should researchers confirm the purity and structural integrity of this compound?

Methodological Answer:
Critical analytical techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 ppm for aromatic F) and ¹H NMR for methoxy (-OCH₃, δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for synthetic applications).

Advanced: How do electronic effects of substituents influence sulfonyl chloride reactivity?

Methodological Answer:
The electron-withdrawing fluorine (-F) at position 2 and electron-donating methoxy (-OCH₃) at position 4 create a polarized pyridine ring, enhancing electrophilicity at the sulfonyl chloride group. This impacts:

  • Nucleophilic substitution : Faster reactivity with amines compared to non-fluorinated analogs .
  • Stability : Increased susceptibility to hydrolysis under humid conditions.
    Experimental validation :
  • Compare reaction rates with 4-methoxypyridine-3-sulfonyl chloride (no F) via kinetic studies.
  • Computational modeling (DFT) to map electron density distribution .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:
Decomposition occurs via hydrolysis or thermal degradation. Mitigation strategies include:

  • Storage conditions : Argon atmosphere, desiccated at -20°C (stable for >6 months).
  • Stabilizers : Add 1% molecular sieves to absorb moisture .
  • Handling : Use gloveboxes for moisture-sensitive reactions.
    Safety note : Toxic fumes (e.g., SO₂, HCl) may form during decomposition; use fume hoods and SCBA during fire incidents .

Data Contradiction: How to resolve discrepancies in reaction yields across studies?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst purity : Impurities in chlorosulfonic acid reduce yields. Use ≥99% purity reagents.
  • Temperature control : Exothermic sulfonation requires precise cooling (0–5°C).
    Resolution steps :
  • Reproduce experiments with controlled variables (e.g., reagent lot, stirring rate).
  • Use Design of Experiments (DoE) to identify critical parameters .

Advanced: What are the applications in biological assays?

Methodological Answer:
Derivatives of pyridine sulfonyl chlorides exhibit bioactivity (e.g., anti-proliferative effects). Methodologies include:

  • Derivatization : React with amines to form sulfonamides for cytotoxicity screening.
  • Assay design : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

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